5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione
Overview
Description
EM20-25 is a disruptor of Bcl-2/BAX interactions. These disruptions occasionally have been seen to induce apoptosis in tumor cells.
EM20-25 is a novel BCL-2 inhibitor, neutralizing the antiapoptotic activity of overexpressed BCL-2 toward staurosporine and sensitizing BCL-2-expressing cells from leukemic patients to the killing effects of staurosporine, chlorambucil, and fludarabine.
Scientific Research Applications
Molecular Modeling and Anticancer Potential
A study conducted by Rubim de Santana et al. (2020) focused on the chemical shift assignment and molecular modeling of compounds including one structurally similar to 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione. The research identified potential leads for new anticancer drugs, suggesting the capability of these compounds to act as DNA intercalators (Rubim de Santana et al., 2020).
Antibacterial Activity
Asadian et al. (2018) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity against gram-positive and gram-negative bacteria. This indicates the potential use of such compounds, including those structurally related to 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione, in developing new antibacterial agents (Asadian et al., 2018).
Electrochemical Studies
A study by Dryhurst (1976) on the electrochemical oxidation of a structurally similar compound, oxipurinol, reveals insights into the electrochemical behaviors of pyrimidine derivatives. This research can inform the development of chemical sensors or other electrochemical applications for compounds like 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione (Dryhurst, 1976).
Supramolecular Chemistry
Supramolecular Chemistry and Hydrogen-Bonded Networks
Fonari et al. (2004) investigated novel pyrimidine derivatives as ligands for co-crystallization with diaza-18-crown-6, forming 2D and 3D hydrogen-bonded supramolecular networks. This study demonstrates the potential of pyrimidine derivatives, including those similar to 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione, in the design of complex molecular architectures (Fonari et al., 2004).
Molecular and Crystallographic Studies
Additional studies by Mangaiyarkarasi and Kalaivani (2013) on molecular salts derived from pyrimidine compounds highlight the importance of these structures in crystallography and potential anticonvulsant applications. This suggests the significance of compounds like 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione in the field of crystal engineering and pharmaceutical development (Mangaiyarkarasi & Kalaivani, 2013).
properties
IUPAC Name |
5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVZGGAQHNWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404527 | |
Record name | Bcl-2 Inhibitor III, EM20-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione | |
CAS RN |
141266-44-6 | |
Record name | Bcl-2 Inhibitor III, EM20-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.